7-Bromo-3,4-dihydro-2H-benzo[b]oxepine
Overview
Description
7-Bromo-3,4-dihydro-2H-benzo[b]oxepine is a heterocyclic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a bromine atom at the 7th position and a tetrahydrobenzoxepine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine typically involves the bromination of 2,3,4,5-tetrahydro-1-benzoxepine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the 7th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reagents .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydro-2H-benzo[b]oxepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
7-Bromo-3,4-dihydro-2H-benzo[b]oxepine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine involves its interaction with specific molecular targets and pathways. The bromine atom and the benzoxepine ring structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated heterocyclic compound with similar structural features.
7-Bromo-2,1,3-benzothiadiazole: A compound with a similar bromine substitution but different heterocyclic ring structure.
7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one: A structurally related compound with a different heterocyclic core.
Uniqueness
7-Bromo-3,4-dihydro-2H-benzo[b]oxepine is unique due to its specific ring structure and bromine substitution, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1-benzoxepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKLOHRHBYKOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2=C(C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535718 | |
Record name | 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93591-69-6 | |
Record name | 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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